molecular formula C5H11NO B12273853 O-(3-Methyl-but-2-enyl)-hydroxylamine

O-(3-Methyl-but-2-enyl)-hydroxylamine

Cat. No.: B12273853
M. Wt: 101.15 g/mol
InChI Key: DLVXAACQNJEWQT-UHFFFAOYSA-N
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Description

O-(3-Methyl-but-2-enyl)-hydroxylamine is an organic compound that features a hydroxylamine group attached to a 3-methyl-but-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Methyl-but-2-enyl)-hydroxylamine typically involves the reaction of hydroxylamine with 3-methyl-but-2-enyl derivatives. One common method is the reaction of hydroxylamine hydrochloride with 3-methyl-but-2-enyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(3-Methyl-but-2-enyl)-hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes and nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(3-Methyl-but-2-enyl)-hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a precursor in pharmaceutical synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of O-(3-Methyl-but-2-enyl)-hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: An organic compound with a similar carbon skeleton but different functional groups.

    3-Methyl-but-2-enal: An enal with a similar structure but different reactivity.

    Isopentenyl pyrophosphate: A related compound involved in isoprenoid biosynthesis.

Uniqueness

O-(3-Methyl-but-2-enyl)-hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. Unlike similar compounds, it can participate in a wider range of chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

O-(3-methylbut-2-enyl)hydroxylamine

InChI

InChI=1S/C5H11NO/c1-5(2)3-4-7-6/h3H,4,6H2,1-2H3

InChI Key

DLVXAACQNJEWQT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCON)C

Origin of Product

United States

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